
1,1,2,3,3-Pentafluoroprop-2-enylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,3,3-Pentafluoroprop-2-enylbenzene is an organic compound that belongs to the class of fluoroaromatic compounds It is characterized by the presence of five fluorine atoms attached to a prop-2-enyl group, which is in turn bonded to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,3,3-Pentafluoroprop-2-enylbenzene typically involves the fluorination of appropriate precursors. One common method is the reaction of benzene with pentafluoropropene under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,3,3-Pentafluoroprop-2-enylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The benzene ring can participate in EAS reactions, where electrophiles replace hydrogen atoms on the ring.
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, EAS reactions can yield halogenated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1,1,2,3,3-Pentafluoroprop-2-enylbenzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other fluoroaromatic compounds.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1,2,3,3-Pentafluoroprop-2-enylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The benzene ring can undergo electrophilic aromatic substitution, while the fluorine atoms can participate in nucleophilic substitution reactions. These interactions can lead to the formation of various derivatives with different properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,3,3,3-Pentafluoroprop-1-en-2-yl benzoate: Another fluoroaromatic compound with similar structural features.
1,1,2,2,3-Pentafluoropropane: A related compound with a different substitution pattern on the propene group.
Uniqueness
1,1,2,3,3-Pentafluoroprop-2-enylbenzene is unique due to its specific arrangement of fluorine atoms and the presence of a benzene ring. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H5F5 |
|---|---|
Molekulargewicht |
208.13 g/mol |
IUPAC-Name |
1,1,2,3,3-pentafluoroprop-2-enylbenzene |
InChI |
InChI=1S/C9H5F5/c10-7(8(11)12)9(13,14)6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
DCFLXZJTFHSORH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(=C(F)F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol](/img/structure/B13115972.png)
![3-(3-(2H-Benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)-2-methylpropanoicacid](/img/structure/B13115975.png)
![3-((5-Oxo-4-(4-(trifluoromethyl)benzyl)-1,2,4,5,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methyl)benzonitrile](/img/structure/B13115984.png)
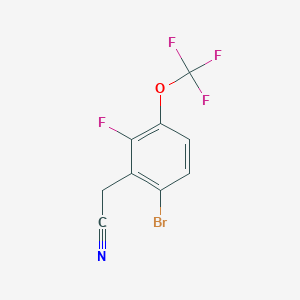
![3-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B13115994.png)
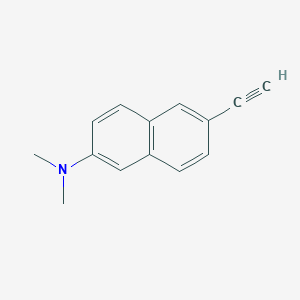
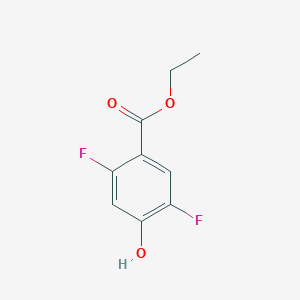
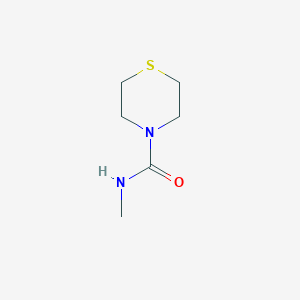
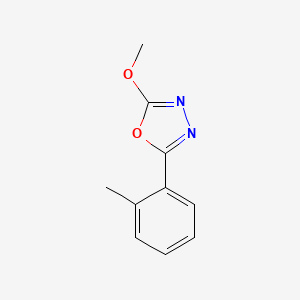
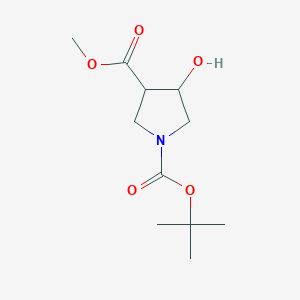
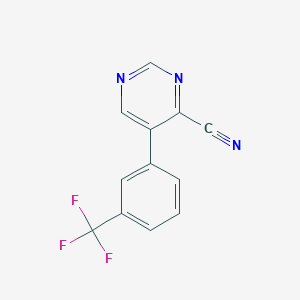
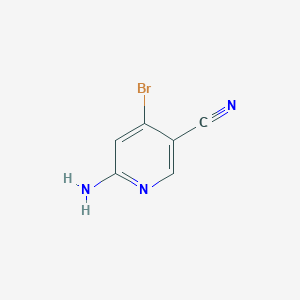
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, 4-methoxy-](/img/structure/B13116062.png)
![4'-(Aminomethyl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13116073.png)
